molecular formula C12H11N3O B14847387 3,4-Dihydrophenazin-1(2H)-one oxime

3,4-Dihydrophenazin-1(2H)-one oxime

Cat. No.: B14847387
M. Wt: 213.23 g/mol
InChI Key: VTRYAOQPGFWWRM-UHFFFAOYSA-N
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Description

3,4-Dihydrophenazin-1(2H)-one oxime is a chemical compound that belongs to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydrophenazin-1(2H)-one oxime typically involves the reaction of phenazine derivatives with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Material: Phenazine derivative

    Reagent: Hydroxylamine

    Solvent: Ethanol or methanol

    Conditions: Heating (e.g., reflux)

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydrophenazin-1(2H)-one oxime can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oximes or nitroso compounds.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Introduction of different functional groups at specific positions on the phenazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction may produce amines.

Scientific Research Applications

3,4-Dihydrophenazin-1(2H)-one oxime has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dihydrophenazin-1(2H)-one oxime involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or disrupt cellular respiration. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • Phenazine-1-carboxylic acid
  • Phenazine-1,6-dicarboxylic acid
  • Phenazine-1,8-dicarboxylic acid

Comparison

3,4-Dihydrophenazin-1(2H)-one oxime is unique due to its specific oxime functional group, which imparts distinct chemical and biological properties compared to other phenazine derivatives. For example, the oxime group may enhance its reactivity in certain chemical reactions or improve its biological activity.

Properties

IUPAC Name

N-(3,4-dihydro-2H-phenazin-1-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c16-15-11-7-3-6-10-12(11)14-9-5-2-1-4-8(9)13-10/h1-2,4-5,16H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRYAOQPGFWWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=CC=CC=C3N=C2C(=NO)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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